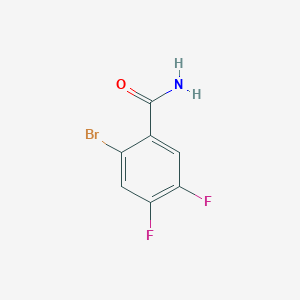

2-Bromo-4,5-difluorobenzamide

Description

Significance of Fluorinated Benzamides in Contemporary Chemical Synthesis

Among halogenated benzamides, fluorinated derivatives have garnered exceptional interest in contemporary chemical synthesis. The introduction of fluorine atoms into organic molecules can dramatically alter their properties. mdpi.com Fluorine's high electronegativity and small size can enhance metabolic stability, increase lipophilicity, and modify the acidity of nearby protons, all of which are desirable traits in drug design. khanacademy.org Consequently, fluorinated benzamides are integral building blocks in medicinal chemistry for creating new therapeutic agents. mdpi.com Their applications are widespread, with research showing their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs. ontosight.aiontosight.ai In agrochemicals, fluorinated benzamides are used to develop potent herbicides and insecticides. The unique properties conferred by fluorine also extend to materials science, where these compounds are used to create polymers and other materials with enhanced thermal stability and specific electronic characteristics.

Role of Halogen Substituents in Aromatic Systems: Electronic and Steric Influences on Reactivity

Halogen substituents on an aromatic ring exert a significant influence on its reactivity through a combination of electronic and steric effects. Electronically, halogens are deactivating groups due to their strong electronegativity, which withdraws electron density from the aromatic ring through the inductive effect (-I). This withdrawal makes the ring less susceptible to electrophilic aromatic substitution.

Overview of 2-Bromo-4,5-difluorobenzamide within Advanced Chemical Research Paradigms

This compound is a specific polysubstituted aromatic compound that embodies the characteristics of halogenated benzamides. Its structure, featuring a bromine atom and two fluorine atoms ortho and meta to the bromine, respectively, and an amide group ortho to the bromine, suggests a complex interplay of the electronic and steric effects discussed previously. While specific research focusing exclusively on this compound is limited, its chemical properties can be inferred from its structure and the well-documented chemistry of its constituent functional groups.

The compound is a solid at room temperature and its identity is confirmed by its unique CAS number, 1804408-73-8. libretexts.orgchemguide.co.uk Its molecular structure and basic properties are summarized in the table below.

| Property | Value |

| CAS Number | 1804408-73-8 libretexts.orgchemguide.co.uk |

| Molecular Formula | C₇H₄BrF₂NO libretexts.org |

| Molecular Weight | 236.01 g/mol libretexts.org |

| Physical State | Solid |

The synthesis of this compound would logically proceed from its corresponding carboxylic acid, 2-Bromo-4,5-difluorobenzoic acid (CAS 64695-84-7). The synthesis of this precursor has been documented, starting from 4,5-difluorophthalic anhydride (B1165640) and proceeding through methods such as a Losen rearrangement or a Barton bromodecarboxylation. orgsyn.orgtandfonline.com Another patented method involves the hydrolysis of 2-bromo-4,5-difluorobenzotrichloride. google.com Once the carboxylic acid is obtained, it can be converted to the primary amide, this compound, through standard amidation procedures. These methods typically involve activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with ammonia (B1221849). khanacademy.orgchemguide.co.uk

Given its structure as a multi-halogenated benzamide (B126), this compound is a promising candidate for further investigation in several areas of advanced chemical research. Its utility as a synthetic intermediate is significant, with the bromine atom serving as a key site for cross-coupling reactions to introduce further molecular complexity. The fluorine atoms are expected to enhance its potential as a bioactive molecule. Analogous halogenated benzamides have shown promise as CETP inhibitors and as radioligands for dopamine (B1211576) receptors, suggesting potential avenues of exploration for this compound in medicinal chemistry. zuj.edu.jouni-mainz.de Furthermore, its application as a building block in materials science, particularly for creating functional polymers, remains an area ripe for exploration.

Structure

3D Structure

Properties

CAS No. |

1804408-73-8 |

|---|---|

Molecular Formula |

C7H4BrF2NO |

Molecular Weight |

236.01 g/mol |

IUPAC Name |

2-bromo-4,5-difluorobenzamide |

InChI |

InChI=1S/C7H4BrF2NO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) |

InChI Key |

MRFOYEOEXYFSKS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1F)F)Br)C(=O)N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4,5 Difluorobenzamide and Key Precursors

Established Synthetic Pathways to 2-Bromo-4,5-Difluorobenzamide

The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of the amide functionality from a corresponding carboxylic acid derivative.

Direct Amidation Strategies for Aromatic Carboxylic Acid Derivatives

The most direct and widely employed method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. This transformation is typically a two-step process.

First, the carboxylic acid is converted into a more reactive acyl halide, most commonly the acyl chloride. This activation is typically achieved by treating 2-bromo-4,5-difluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-4,5-difluorobenzoyl chloride is a key intermediate that is often used without extensive purification in the subsequent step.

In the second step, the crude or purified 2-bromo-4,5-difluorobenzoyl chloride is reacted with a source of ammonia (B1221849). This is commonly accomplished by adding the acyl chloride to a concentrated aqueous solution of ammonia. google.com The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to furnish the desired this compound as a solid product, which can then be purified by standard techniques such as recrystallization.

An alternative to using ammonia directly is the use of ammonium (B1175870) carbonate. In a described synthesis of a similar biphenyl (B1667301) benzamide (B126), an acid chloride was treated with ammonium carbonate to form the primary benzamide. rsc.org This method offers another viable route for the amidation step.

| Reagent Class | Specific Reagent | Role |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Chlorinating Agent | Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride |

| Amine Source | Aqueous Ammonia (NH₃) | Provides the amine for amide formation |

| Amine Source | Ammonium Carbonate ((NH₄)₂CO₃) | Provides the amine for amide formation |

Convergent Synthetic Routes Utilizing Multistep Transformations

Convergent synthesis, which involves the preparation of separate molecular fragments that are later combined, offers an alternative strategy. While less common for a molecule of this size, a plausible convergent approach could involve the synthesis of a pre-functionalized aniline (B41778) derivative followed by the introduction of the carboxyl group or its equivalent.

For instance, a potential route could commence with the synthesis of 2-bromo-4,5-difluoroaniline. This could theoretically be achieved through a Hofmann or Curtius rearrangement of this compound itself, or through a directed synthesis starting from a different precursor. Once obtained, the aniline could be converted to the target benzamide through a sequence of reactions, such as diazotization followed by cyanation and subsequent hydrolysis of the nitrile to the amide. However, this represents a more circuitous route compared to the direct amidation of the corresponding benzoic acid.

A more practical convergent approach described in the literature for the synthesis of complex bi-heterocyclic benzamides involves preparing a nucleophilic component and an electrophilic component separately before coupling them. researchgate.net While not directly applied to this compound, this principle could be adapted.

Synthesis of Related Halogenated Difluorobenzoic Acid Building Blocks

The availability of the key precursor, 2-bromo-4,5-difluorobenzoic acid, is critical for the successful synthesis of the target benzamide. Several methods for its preparation have been reported, starting from readily available materials.

Preparative Methods for 2-Bromo-4,5-Difluorobenzoic Acid

Efficient syntheses of 2-bromo-4,5-difluorobenzoic acid have been developed, with two notable methods being the Losen rearrangement and the Barton bromodecarboxylation, both starting from difluorophthalic anhydride (B1165640). researchgate.netresearchgate.netevitachem.comacs.org

The Losen rearrangement provides a viable pathway to 2-bromo-4,5-difluoroaniline, which can then be converted to the desired benzoic acid. While the direct application to produce 2-bromo-4,5-difluorobenzoic acid is part of a multi-step process, the rearrangement itself is a key transformation. The synthesis of 2-bromo-4,5-difluorobenzoic acid from difluorophthalic anhydride has been achieved using a Losen rearrangement as a key step. researchgate.netresearchgate.netacs.org This method, however, can present challenges in terms of regioselectivity and may yield mixtures of isomers, necessitating careful purification.

The Barton bromodecarboxylation is another powerful method for the synthesis of 2-bromo-4,5-difluorobenzoic acid from difluorophthalic anhydride derivatives. researchgate.netresearchgate.netacs.org This radical decarboxylation reaction involves the conversion of a carboxylic acid to a thiohydroxamate ester (a Barton ester), which is then treated with a bromine source to yield the corresponding alkyl or aryl bromide with the loss of carbon dioxide. This approach has been noted for its utility in preparing halogenated aromatic compounds. acs.org Similar to the Losen rearrangement, potential limitations include the formation of isomeric byproducts and yields that can be below 70%.

| Starting Material | Reaction | Key Intermediate(s) | Product |

| Difluorophthalic anhydride | Losen Rearrangement | 2-bromo-4,5-difluoroaniline | 2-Bromo-4,5-difluorobenzoic acid |

| Difluorophthalic anhydride | Barton Bromodecarboxylation | Thiohydroxamate ester | 2-Bromo-4,5-difluorobenzoic acid |

Approaches from Difluorophthalic Anhydride

A viable route to the core structure of this compound starts from 4,5-difluorophthalic anhydride. Although direct conversion to the final benzamide is not straightforward, this precursor can be used to synthesize the intermediate 2-bromo-4,5-difluorobenzoic acid. tandfonline.comtandfonline.com This acid is then readily converted to the target benzamide.

Two notable methods to achieve this transformation from the anhydride are the Losen rearrangement and the Barton bromodecarboxylation reaction. tandfonline.comtandfonline.com

Barton Bromodecarboxylation Pathway : This alternative approach also utilizes an intermediate derived from 2-amino-4,5-difluorobenzoic acid. The acid is treated with the sodium salt of 2-thio-1-hydroxypyridine to form an intermediate that can undergo bromodecarboxylation. tandfonline.com

Once 2-bromo-4,5-difluorobenzoic acid is obtained, it can be converted to this compound through standard amidation procedures, such as activation to an acid chloride followed by reaction with ammonia.

Organolithium-Mediated Carboxylation Procedures (e.g., from 1,4-dibromo-2,5-difluorobenzene)

Organolithium chemistry provides a powerful and regioselective method for synthesizing precursors to this compound. A common starting material for this approach is 1,4-dibromo-2,5-difluorobenzene (B1294941). nih.govsigmaaldrich.com

The core of this procedure involves a lithium-halogen exchange reaction. By treating 1,4-dibromo-2,5-difluorobenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78°C) in an inert solvent like dry diethyl ether, one of the bromine atoms is selectively replaced by lithium. This selectivity is crucial and is controlled by the reaction conditions to prevent side reactions. The resulting aryllithium intermediate is highly reactive and is immediately quenched by bubbling carbon dioxide (dry ice) through the solution. This carboxylation step forms the lithium salt of 2-bromo-4,5-difluorobenzoic acid. Subsequent acidic workup protonates the salt to yield the free carboxylic acid. This acid is the direct precursor to the target benzamide.

This method is advantageous for its high regioselectivity but requires stringent anhydrous (dry) conditions and careful temperature control to be successful. The 2-bromo-4,5-difluorobenzoic acid can then be converted to this compound. One documented method involves hydrolyzing 2-bromo-4,5-difluorobenzotrichloride, which can be prepared from 1-bromo-3,4-difluorobenzene, with 95% sulfuric acid to yield the benzoic acid with 94% yield. google.com

Synthesis of Other Relevant Halogenated Difluorobenzene Intermediates

The synthesis of various pharmaceuticals and fine chemicals often requires other halogenated difluorobenzene intermediates that are structurally related to this compound.

2-bromo-4,5-difluorobenzonitrile : This compound can be synthesized from its corresponding benzamide. The conversion of a benzamide to a nitrile can be achieved using dehydrating agents. While a direct synthesis for this specific nitrile is not detailed in the provided results, the general transformation is a standard organic reaction. The nitrile itself, with a melting point of 63-64°C, is a known compound. oakwoodchemical.com

2-bromo-5-fluoroaniline : This aniline derivative is a crucial building block. chemicalbook.com Common synthetic routes start from 2-bromo-5-fluoronitrobenzene. chemicalbook.com The reduction of the nitro group to an amine is the key step.

Catalytic Hydrogenation : This method involves the hydrogenation of 2-bromo-5-fluoronitrobenzene in a solvent like methanol (B129727) using a catalyst such as Raney nickel. chemicalbook.comchemicalbook.com This approach is reported to be efficient.

Chemical Reduction : Alternatively, chemical reducing agents can be employed. A widely used method is the reduction with iron powder in a mixture of acetic acid and ethanol (B145695) at reflux, which can provide a quantitative yield. chemicalbook.com Other reagents like tin(II) chloride, sodium dithionite, hydrazine (B178648), and sodium borohydride (B1222165) are also used. chemicalbook.com A patent describes a multi-step process starting from 4-fluoroaniline (B128567), which is acetylated, nitrated, then the acetamido group is replaced by bromine, and finally, the nitro group is reduced using iron powder and acetic acid to give 2-bromo-5-fluoroaniline. google.com

Optimization of Synthetic Conditions and Scalability Studies

Moving a synthetic procedure from a laboratory setting to a larger, industrial scale requires significant optimization to ensure efficiency, safety, and cost-effectiveness.

Process Efficiency and Yield Enhancement in Multigram Synthesis

For intermediates like 2-bromo-4,5-difluorobenzoic acid and 2-bromo-5-fluoroaniline, scalability is a key concern.

Research has shown that the synthesis of 2-bromo-4,5-difluorobenzoic acid from 4,5-difluorophthalic anhydride via the Losen rearrangement or Barton bromodecarboxylation can be effectively scaled up to produce multigram quantities without significant complications. tandfonline.com

In the synthesis of 2-bromo-5-fluoroaniline, process optimization focuses on the reduction step. Using iron powder in an acetic acid/ethanol mixture at 80–85°C has been shown to achieve yields as high as 96.9% with an HPLC purity of 99.2%. A patented method starting from 4-fluoroaniline highlights a scalable pathway with high yield and purity, suitable for industrial production. google.com These high-yielding reactions are critical for enhancing process efficiency on a multigram scale.

The table below summarizes findings for the multigram synthesis of a key precursor.

| Starting Material | Product | Reagents/Conditions | Yield | Purity | Scale | Citation |

| 2-bromo-5-fluoronitrobenzene | 2-bromo-5-fluoroaniline | Iron powder, acetic acid/ethanol, 80-85°C | 96.9% | 99.2% | Not specified | |

| 4,5-Difluorophthalic Anhydride | 2-bromo-4,5-difluorobenzoic acid | Multi-step (Losen rearrangement, Sandmeyer) | ~40% overall | Not specified | Multigram | tandfonline.com |

Development of Greener Synthetic Protocols

The development of environmentally benign synthetic methods is a growing focus in chemical manufacturing. For halogenated aromatic compounds, this often involves reducing the use of hazardous reagents and solvents.

Alternative Reagents : In the synthesis of related compounds, there is a clear trend towards replacing hazardous reagents. For example, in the bromination of 4-fluoroacetanilide (B1213217) to produce 2-bromo-4-fluoroacetanilide, using hydrobromic acid with an oxidizing agent like hydrogen peroxide is presented as a greener alternative to using elemental bromine. google.com This substitution minimizes the formation of dibrominated byproducts and avoids handling highly toxic bromine. google.com

Flow Chemistry : Continuous flow chemistry is emerging as a powerful tool for greener and more efficient synthesis. acs.org Processes that require cryogenic temperatures, such as organolithium reactions, can often be performed at higher temperatures (e.g., -20°C instead of -78°C) in a flow reactor. acs.org This is due to the superior mixing and heat transfer capabilities of microreactors, which improves safety and energy efficiency. While a specific flow synthesis for this compound is not documented in the search results, the principles have been applied to similar reactions, such as the synthesis of Dapagliflozin, which involves a Br/Li exchange. acs.org

Photochemistry : Photochemical reactions offer a green alternative to metal-mediated oxidations. A synthesis of a complex tetrasubstituted benzoic acid utilized a photochemical benzylic methyl oxidation with molecular oxygen, avoiding toxic or pyrophoric metal reagents like potassium permanganate. tandfonline.com This approach highlights the potential for developing cleaner oxidation steps in related syntheses.

While specific green protocols for this compound are not extensively detailed, the broader trends in the synthesis of halogenated aromatics point towards the adoption of flow chemistry, less hazardous reagents, and alternative energy sources like light to create more sustainable manufacturing processes. acs.orgtandfonline.com

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure, functional groups, and bonding arrangements within 2-Bromo-4,5-difluorobenzamide.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In this compound, the primary amide and the substituted benzene (B151609) ring give rise to a series of characteristic absorption bands.

The amide group (-CONH₂) exhibits several distinct vibrations. The N-H stretching vibrations are expected to appear as two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. The amide I band, which is primarily due to the C=O carbonyl stretching vibration, is one of the most intense bands in the spectrum and is anticipated to be in the 1680-1630 cm⁻¹ range. The amide II band, arising from N-H bending and C-N stretching, typically appears around 1640-1550 cm⁻¹.

The aromatic ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The presence of fluorine and bromine substituents influences the exact position of these bands. The C-F stretching vibrations are known to be strong and typically occur in the 1300-1100 cm⁻¹ region. nih.govresearchgate.net The C-Br stretching vibration is expected at a lower frequency, generally in the 700-500 cm⁻¹ range, due to the higher mass of the bromine atom. icm.edu.pl

Detailed assignments can be predicted based on studies of analogous compounds such as 2-amino-4,5-difluorobenzoic acid and other halogenated benzamides. nih.govnih.gov

Table 1: Predicted FT-IR Vibrational Assignments for this compound Note: These are predicted values based on analogous compounds.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 | Asymmetric N-H Stretching | Amide (-CONH₂) |

| ~3250 | Symmetric N-H Stretching | Amide (-CONH₂) |

| ~3100 | Aromatic C-H Stretching | Aromatic Ring |

| ~1670 | C=O Stretching (Amide I) | Amide (-CONH₂) |

| ~1600 | N-H Bending (Amide II) & C=C Stretching | Amide & Ring |

| ~1550-1400 | Aromatic C=C Ring Stretching | Aromatic Ring |

| ~1250 | C-F Stretching | Fluoro-Aromatic |

| ~1150 | C-F Stretching | Fluoro-Aromatic |

| ~880 | Aromatic C-H Out-of-Plane Bending | Aromatic Ring |

| ~650 | C-Br Stretching | Bromo-Aromatic |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum is particularly useful for characterizing the vibrations of the benzene ring and the carbon-halogen bonds.

The aromatic ring stretching vibrations, which are strong and sharp in the Raman spectrum, are expected between 1600 cm⁻¹ and 1400 cm⁻¹. The C-F and C-Br stretching vibrations are also readily observed. Specifically, the symmetric stretching of the C-F bonds and the C-Br bond often give rise to intense Raman signals. nih.govnih.gov The deformation vibrations of the ring, such as the ring breathing mode, which involves a symmetric expansion and contraction of the entire ring, typically produce a very strong and characteristic Raman band around 800-850 cm⁻¹.

Analysis of related molecules like 2-amino-4,5-difluorobenzoic acid and other substituted benzonitriles provides a basis for predicting the Raman spectrum of the title compound. nih.govsigmaaldrich.cn

Table 2: Predicted FT-Raman Vibrational Assignments for this compound Note: These are predicted values based on analogous compounds.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3100 | Aromatic C-H Stretching | Aromatic Ring |

| ~1670 | C=O Stretching (Amide I) | Amide (-CONH₂) |

| ~1600-1550 | Aromatic Ring C=C Stretching | Aromatic Ring |

| ~1250 | C-F Stretching | Fluoro-Aromatic |

| ~830 | Ring Breathing Mode | Aromatic Ring |

| ~650 | C-Br Stretching | Bromo-Aromatic |

| ~400 | Ring Deformation (in-plane) | Aromatic Ring |

To achieve an unambiguous assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra, a Normal Coordinate Analysis (NCA) is often employed. nih.govidexlab.com This computational method relates the vibrational frequencies to the molecular geometry and force constants of the bonds. NCA is particularly crucial for complex molecules like this compound, where vibrations of different functional groups can couple, leading to mixed vibrational modes.

The analysis involves calculating the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. nih.govx-mol.com For instance, a band in the 1600 cm⁻¹ region might have contributions from both N-H bending and aromatic C=C stretching, and the PED would determine the percentage contribution from each. This allows for a more precise assignment than simple empirical correlations. Studies on related molecules like nitrobenzamides have successfully used NCA to refine force fields and provide detailed vibrational assignments. nih.govgoogle.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amide protons.

There are two protons on the aromatic ring, H-3 and H-6. These protons are in different chemical environments and are expected to appear as distinct signals in the downfield region of the spectrum (typically δ 7.0-8.5 ppm). The signal for H-3 will be split by the adjacent H-6 (a doublet) and will also show smaller couplings to the fluorine atom at C-4. The signal for H-6 will be a doublet due to coupling with H-3 and will also be coupled to the fluorine atom at C-5. This results in complex splitting patterns, likely appearing as doublets of doublets.

The two protons of the primary amide group (-NH₂) are chemically equivalent but can be diastereotopic. They are expected to give rise to a broad singlet in the region of δ 5.5-8.0 ppm. The broadness is due to quadrupolar relaxation of the adjacent nitrogen atom and possible chemical exchange with trace amounts of water.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Note: These are predicted values based on general substituent effects and data from similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-3 | ~7.8 - 8.2 | Doublet of doublets (dd) | J(H3-H6), J(H3-F4) |

| H-6 | ~7.4 - 7.8 | Doublet of doublets (dd) | J(H6-H3), J(H6-F5) |

| -NH₂ | ~5.5 - 8.0 | Broad singlet (br s) | N/A |

The ¹³C NMR spectrum of this compound will display seven distinct signals, one for the carbonyl carbon and six for the aromatic carbons.

The carbonyl carbon (C=O) of the amide group is the most deshielded and is expected to appear at the lowest field, typically in the range of δ 165-170 ppm.

The six aromatic carbons will appear between δ 110-155 ppm. The chemical shifts are significantly influenced by the substituents. The carbons directly attached to the electronegative fluorine atoms (C-4 and C-5) will be strongly deshielded and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). The carbon attached to the bromine atom (C-2) will have its chemical shift influenced by the heavy atom effect. The remaining carbons (C-1, C-3, C-6) will also show smaller multi-bond couplings to the fluorine atoms (²JCF, ³JCF). mdpi.com For instance, C-3 will be coupled to the fluorine at C-4, and C-6 will be coupled to the fluorine at C-5.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on substituent effects and data from analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O | ~165 - 170 | Singlet |

| C-4 / C-5 | ~145 - 155 | Doublet (large ¹JCF) |

| C-4 / C-5 | ~145 - 155 | Doublet (large ¹JCF) |

| C-1 | ~130 - 140 | Triplet or Doublet of doublets (small JCF) |

| C-3 | ~120 - 125 | Doublet (small JCF) |

| C-6 | ~115 - 120 | Doublet (small JCF) |

| C-2 | ~110 - 115 | Singlet or small doublet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-4 and C-5 positions.

The chemical shifts (δ) of these fluorine atoms are influenced by their position relative to the electron-withdrawing amide group and the bromine atom. Each signal should appear as a doublet of doublets. This complex splitting pattern arises from:

Ortho coupling between the two adjacent fluorine atoms (F-4 and F-5).

Meta or para coupling between each fluorine atom and the aromatic protons on the ring.

Table 1: Representative ¹⁹F NMR Data based on 2-Bromo-4,5-difluorobenzoic acid Precursor Note: Data is for the precursor compound and serves as an illustrative example for the expected spectral features of the amide.

| Parameter | Fluorine at C-4 | Fluorine at C-5 |

|---|---|---|

| Chemical Shift (δ) ppm | ~ -129.9 | ~ -137.3 |

| Coupling Constants (Hz) | J(F-F) ≈ 22.7, J(F-H) ≈ 7.3 | J(F-F) ≈ 22.7, J(F-H) ≈ 10.3 |

| Splitting Pattern | Doublet of Doublets | Doublet of Doublets |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the precise connectivity of the atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this molecule, a COSY spectrum would show a cross-peak connecting the two aromatic protons (H-3 and H-6), confirming their neighborly relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbon atoms to which they are attached. It would definitively link the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal. The amide protons (NH₂) would also show a correlation to their nitrogen atom in a ¹⁵N HSQC variant.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). This allows for the assembly of the molecular skeleton. Key expected correlations would include the amide protons showing a correlation to the carbonyl carbon (C=O) and the C-1 and C-2 carbons of the ring. The aromatic proton at H-3 would show correlations to the brominated C-2 and the fluorinated C-4, while the proton at H-6 would correlate to the fluorinated C-5 and the C-1 bearing the amide group. These correlations provide irrefutable evidence of the substituent placement.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent protons (e.g., H-3 with H-6). |

| HSQC | ¹H – ¹³C (one bond) | Links protons to their directly attached carbons (C-3 to H-3, C-6 to H-6). |

| HMBC | ¹H – ¹³C (multiple bonds) | Confirms connectivity across the molecule (e.g., NH₂ to C=O, H-6 to C-5). |

Mass Spectrometry

Mass spectrometry provides vital information on the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The mass spectrum of this compound (C₇H₄BrF₂NO) is expected to show a prominent molecular ion (M⁺) peak. A key feature would be the isotopic pattern for bromine; the molecular ion will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for benzamides would likely be observed, providing further structural confirmation.

Table 3: Predicted Molecular Ion and Key Fragments in EI-MS

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |

|---|---|---|---|

| [M]⁺ | 235 | 237 | Molecular Ion |

| [M - NH₂]⁺ | 219 | 221 | Loss of the amino group |

| [M - CO]⁺ | 207 | 209 | Loss of carbon monoxide |

| [M - CONH₂]⁺ | 191 | 193 | Loss of the carboxamide group |

| [M - Br]⁺ | 156 | 156 | Loss of the bromine atom |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a molecule's exact mass, which can be used to confirm its elemental formula. HRMS would differentiate this compound from any other compound having the same nominal mass but a different atomic composition, providing the ultimate confirmation of its chemical formula.

Table 4: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₂NO |

| Nominal Mass | 235 (for ⁷⁹Br) |

| Calculated Exact Mass (⁷⁹Br) | 235.9427 |

| Calculated Exact Mass (⁸¹Br) | 237.9407 |

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information. This technique would unambiguously confirm the substitution pattern on the aromatic ring, leaving no doubt as to the identity of the isomer.

The analysis would yield precise measurements of:

Bond Lengths: The exact distances between connected atoms (e.g., C-C, C-F, C-Br, C=O, C-N).

Bond Angles: The angles formed between three connected atoms, defining the geometry around each atom.

Torsional Angles: These define the conformation of the molecule, particularly the rotation of the amide group relative to the plane of the benzene ring.

Intermolecular Interactions: It would reveal how molecules pack together in the crystal lattice, highlighting crucial non-covalent interactions such as hydrogen bonds (e.g., N-H···O interactions between amide groups of adjacent molecules) that dictate the solid-state architecture.

Table 5: Information Obtainable from Single-Crystal X-ray Diffraction

| Structural Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Bond Lengths & Angles | Precise intramolecular distances and angles. | Confirms covalent structure and reveals electronic effects. |

| Molecular Conformation | The 3D orientation of the amide group relative to the ring. | Reveals the molecule's preferred shape in the solid state. |

| Crystal Packing | Arrangement of molecules in the lattice. | Elucidates intermolecular forces like hydrogen bonding. |

Analysis of Supramolecular Interactions in the Crystal Lattice (e.g., N–H…O hydrogen-bonds, C-Br…π interactions)

Key interactions expected within the crystal lattice of this compound include:

N–H…O Hydrogen Bonds: The primary and most influential interaction is the hydrogen bond formed between the amide proton (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a classic and robust motif in benzamide (B126) structures. For instance, in the related compound 4-Bromo-2,6-difluorobenzamide, molecules are organized through a network of these N-H...O hydrogen bonds, creating extended supramolecular structures. This type of bonding typically results in the formation of chains or dimeric synthons that are fundamental to the crystal's cohesion.

C-Br…π Interactions: The bromine atom, with its electrophilic region (σ-hole), can interact favorably with the electron-rich π-system of the aromatic ring of a neighboring molecule. This type of halogen bond is a significant directional force in crystal engineering. Research on 2-bromo-N-(2,4-difluorobenzyl)benzamide, a derivative of the title compound, confirms the presence of C-Br…π intermolecular interactions contributing to the supramolecular packing. researchgate.net

Other Weak Interactions: The presence of fluorine atoms introduces the possibility of other weak hydrogen bonds, such as C-H...F interactions. iucr.orgnsf.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated, contributing to the stability of the crystal structure.

These varied interactions work in concert to create a stable, three-dimensional crystalline framework. The specific geometry and strength of these bonds determine the crystal's density, melting point, and solubility.

| Interaction Type | Donor | Acceptor | Significance in Crystal Lattice | Evidence from Analogous Compounds |

|---|---|---|---|---|

| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Primary organizing motif, forms chains/dimers. | Observed in 4-Bromo-2,6-difluorobenzamide. |

| Halogen Bond | C-Br | Aromatic π-system | Directional interaction contributing to packing. | Confirmed in 2-bromo-N-(2,4-difluorobenzyl)benzamide. researchgate.net |

| Weak Hydrogen Bond | Aromatic (C-H) | Fluorine (F) | Contributes to overall lattice stability. | Common in fluorinated organic compounds. iucr.orgnsf.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes through van der Waals forces. | Common in aromatic systems. nsf.gov |

Electronic Spectroscopy and Optical Properties

The electronic behavior of this compound can be probed using various spectroscopic techniques that measure the interaction of the molecule with electromagnetic radiation, leading to the excitation of electrons to higher energy states.

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. libretexts.org For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from lower-energy π bonding orbitals to higher-energy π* antibonding orbitals (π → π* transitions). rsc.org

The spectrum of this compound is expected to display characteristic absorption bands in the UV region. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the benzene ring. The presence of the bromine atom and two fluorine atoms, along with the amide group, will modulate the energy levels of the molecular orbitals and thus shift the absorption peaks compared to unsubstituted benzamide.

In the absence of direct experimental spectra, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict the electronic absorption spectra. tandfonline.comijcce.ac.ir These calculations can determine the energies of the electronic transitions, the oscillator strengths, and the nature of the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). tandfonline.comnih.gov Such theoretical analyses provide valuable insights into the charge transfer characteristics within the molecule upon electronic excitation. tandfonline.com

Photoacoustic spectroscopy (PAS) is a powerful photothermal technique used to investigate the electronic properties of materials, including non-radiative de-excitation processes that follow light absorption. Unlike UV-Vis spectroscopy, which measures transmitted light, PAS detects the acoustic waves generated when a sample, illuminated by modulated light, heats and cools, causing pressure changes in the surrounding gas. sigmaaldrich.com

This technique is particularly useful for analyzing opaque or highly scattering solid samples. For this compound, PAS could be used to obtain its electronic absorption spectrum in a solid or powdered form. The study of related compounds, such as 2,3-difluorobenzonitrile, has utilized photoacoustic spectroscopy to investigate their electronic transitions. sigmaaldrich.com By analyzing the photoacoustic signal as a function of the excitation wavelength, one can identify the energies of electronic states and study the pathways of energy relaxation after photoexcitation, complementing data from conventional absorption and fluorescence spectroscopy.

Computational Chemistry and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT is employed to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics. Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a basis set like 6-311++G(d,p) to describe the atomic orbitals. nih.govresearchgate.net

Geometry optimization is a fundamental computational procedure aimed at finding the most stable arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. cnr.itstackexchange.com For 2-Bromo-4,5-difluorobenzamide, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible and the total energy is at its lowest point. stackexchange.com

The optimization process begins with an initial guess of the molecular geometry and iteratively solves the electronic Schrödinger equation to calculate the energy and gradients. stackexchange.com This information is then used by an optimization algorithm to propose a new, lower-energy structure. This cycle is repeated until convergence criteria are met. stackexchange.com The resulting optimized structure provides key data on the molecule's three-dimensional conformation, including the planarity of the benzene (B151609) ring and the orientation of the amide group relative to the ring. For similar difluorobenzamide structures, studies have shown that the presence of ortho-fluorine atoms can lead to non-planar conformations being the most stable. nih.gov

The electronic structure analysis, derived from the optimized geometry, reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and contains hypothetical data based on typical values for similar molecular structures. Actual values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level).

| Parameter | Type | Atoms Involved | Predicted Value |

|---|---|---|---|

| Bond Length | C-Br | C2-Br | ~1.90 Å |

| Bond Length | C-F | C4-F, C5-F | ~1.35 Å |

| Bond Length | C=O | C7=O | ~1.23 Å |

| Bond Length | C-N | C7-N | ~1.36 Å |

| Bond Angle | C-C-Br | C1-C2-Br | ~120° |

| Bond Angle | C-C-F | C3-C4-F | ~119° |

| Bond Angle | O=C-N | O-C7-N | ~122° |

| Dihedral Angle | C-C-C=O | C2-C1-C7=O | ~25-30° |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the energies of molecular vibrations, which correspond to specific absorption peaks in the experimental spectra. Each calculated frequency is associated with a particular vibrational mode, such as the stretching of a C=O bond, the bending of an N-H bond, or the deformation of the aromatic ring.

However, theoretical harmonic vibrational frequencies calculated using DFT are often systematically higher than the fundamental frequencies observed experimentally. This discrepancy arises primarily from the neglect of anharmonicity in the theoretical model and approximations inherent in the chosen DFT functional and basis set. To improve the agreement with experimental data, the calculated frequencies are uniformly scaled by a specific scaling factor. umn.edu These scaling factors are empirically determined for various levels of theory and basis sets by comparing calculated frequencies for a set of well-characterized molecules with their experimental values. researchgate.netnist.gov For calculations using the B3LYP functional with a 6-311G basis set, a typical scaling factor is around 0.967. researchgate.net

Table 2: Illustrative Vibrational Frequencies for this compound Note: This table presents hypothetical data for key functional groups. The scaled frequency is obtained by multiplying the calculated frequency by an appropriate scaling factor.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3650 | 0.967 | ~3530 |

| N-H Symmetric Stretch | ~3530 | 0.967 | ~3413 |

| C=O Stretch | ~1745 | 0.967 | ~1687 |

| N-H Bend | ~1660 | 0.967 | ~1605 |

| C-F Stretch | ~1250 | 0.967 | ~1209 |

| C-Br Stretch | ~680 | 0.967 | ~657 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. mdpi.com The HOMO, representing the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the first empty orbital, acts as an electron acceptor. mdpi.com

The energy of the HOMO (EHOMO) is related to the ionization potential (electron-donating ability), while the energy of the LUMO (ELUMO) is related to the electron affinity (electron-accepting ability). The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. mdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.com

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring, indicating these as the primary sites for electron donation and acceptance, respectively. researchgate.net

Table 3: Calculated Reactivity Descriptors (Illustrative) Note: This table contains hypothetical values based on typical DFT calculations for similar aromatic compounds.

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | - | -7.0 eV |

| ELUMO | - | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 eV |

| Ionization Potential (I) | -EHOMO | 7.0 eV |

| Electron Affinity (A) | -ELUMO | 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.75 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.41 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group and to a lesser extent around the fluorine atoms. nih.gov The most positive potential (blue) would be found around the hydrogen atoms of the amide group, making them potential hydrogen bond donors. nih.gov The atomic charge distribution, often calculated using methods like Mulliken population analysis, quantifies the partial charge on each atom, complementing the qualitative picture provided by the MEP map.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. walisongo.ac.id

In this compound, significant intramolecular interactions would include:

Hyperconjugation : Electron delocalization from the lone pairs of the oxygen, nitrogen, fluorine, and bromine atoms into the antibonding π* orbitals of the aromatic ring.

Intramolecular Hydrogen Bonding : Potential weak interactions between the amide hydrogen and an adjacent fluorine atom, which can influence the molecule's preferred conformation. mdpi.com

These delocalization effects are crucial for stabilizing the molecule and influencing its electronic properties and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (e.g., UV-Vis spectra). nih.gov It calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital, and the oscillator strengths, which determine the intensity of the corresponding spectral peaks. youtube.comresearchgate.net

The calculations can identify the nature of the electronic transitions, such as n→π* (an electron from a non-bonding orbital to a π-antibonding orbital) or π→π* (an electron from a π-bonding orbital to a π-antibonding orbital). For this compound, the lowest energy transitions are expected to be π→π* transitions associated with the aromatic system and n→π* transitions involving the lone pairs on the carbonyl oxygen. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. researchgate.net

Table 4: Predicted Electronic Transitions for this compound (Illustrative) Note: This table presents hypothetical TD-DFT results.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| ~4.5 | ~275 | > 0.1 | HOMO → LUMO | π → π |

| ~5.1 | ~243 | > 0.1 | HOMO-1 → LUMO | π → π |

| ~5.6 | ~221 | < 0.01 | n(O) → π | n → π |

Conformational Analysis and Molecular Dynamics Studies

Determination of Preferred Conformers and Energy Landscapes

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the carboxamide group (-CONH₂) to the phenyl ring. Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are used to map the potential energy surface as a function of this dihedral angle.

For substituted benzamides, the most stable conformers arise from a balance between two opposing factors: the steric hindrance from the substituents on the ring and the electronic desire for conjugation between the amide group's π-system and the aromatic ring. A planar conformation maximizes this conjugation but can be destabilized by steric clashes. Computational studies on similar fluorinated benzamides have shown that non-planar conformations are often the most stable. nih.gov The energy landscape would likely feature two minima corresponding to the amide group being twisted out of the plane of the benzene ring.

Interactive Table: Predicted Conformational Energy Profile This table illustrates a hypothetical energy landscape for the rotation of the amide group in this compound, where 0° represents a planar conformation.

| Dihedral Angle (Ring-Amide) | Relative Energy (kcal/mol) | Stability |

| 0° / 180° | High | Unstable (Steric Hindrance) |

| Approx. ±30° | Low | Stable (Preferred Conformer) |

| 90° | Highest | Transition State |

Impact of Fluorine Substituents on Molecular Conformation

The presence of fluorine atoms at the 4- and 5-positions, along with the bromine atom at the 2-position, significantly influences the molecule's conformation. Fluorine is highly electronegative and has a notable steric presence despite its relatively small size.

Computational analyses of related 2,6-difluorobenzamide (B103285) have demonstrated that ortho-fluorine substituents force the amide group out of the plane of the aromatic ring to avoid steric repulsion. nih.gov In this compound, the large bromine atom at the ortho position (position 2) is the primary driver of non-planarity. The fluorine atoms at the meta and para positions (4 and 5) exert their influence primarily through electronic effects, withdrawing electron density from the ring and modulating the rotational energy barrier of the amide group. These substituents are crucial in defining the precise dihedral angle of the lowest energy conformer. nih.gov

Exploration of Dynamic Behavior through Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, this computational technique is invaluable for understanding its behavior over time in various environments. MD simulations model the atomic movements by solving Newton's equations of motion, providing a view of the molecule's flexibility, vibrational motions, and interactions with surrounding solvent molecules. Such simulations could reveal the frequency and energy barriers of transitions between different conformational states, offering a deeper understanding of the molecule's dynamic equilibrium.

Prediction of Spectroscopic Parameters from Theoretical Models

Quantum chemical calculations are powerful tools for predicting the spectroscopic signatures of molecules like this compound, which can then be compared with experimental data for validation. Methods such as DFT and Møller-Plesset perturbation theory (MP2) are commonly used for this purpose. nih.gov

Theoretical models can accurately predict various spectroscopic parameters:

Vibrational Frequencies (IR and Raman): Calculations can determine the frequencies and intensities of vibrational modes, aiding in the assignment of experimental IR and Raman spectra. Key vibrational modes for this molecule would include N-H stretching, C=O stretching of the amide, C-F stretching, and C-Br stretching.

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λ_max) in the UV-visible spectrum, which correspond to electronic excitations between molecular orbitals. nih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts, which are fundamental for structural elucidation.

Interactive Table: Predicted Vibrational Frequencies This table shows the theoretically expected ranges for key vibrational modes of this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (-NH₂) | 3300 - 3500 |

| C=O Stretch | Amide (-C=O) | 1650 - 1690 |

| C-F Stretch | Fluoroaromatic | 1100 - 1300 |

| C-Br Stretch | Bromoaromatic | 500 - 650 |

Calculation of Non-Linear Optical (NLO) Properties, e.g., First-Order Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key molecular property that quantifies the second-order NLO response. Computational methods can predict this property, guiding the design of new NLO materials.

For organic molecules, a large β value is often associated with a significant difference in dipole moment between the ground and excited states, typically found in push-pull systems. While this compound is not a classic push-pull molecule, studies on other brominated organic compounds have shown that the presence of a bromine atom can enhance molecular hyperpolarizability and reduce intermolecular dipole-dipole interactions, which is beneficial for achieving a non-centrosymmetric crystal packing required for second-harmonic generation. rsc.org Theoretical calculations using semi-empirical (like CNDO/S-CI) or DFT methods could precisely quantify the first-order hyperpolarizability of this compound. rsc.org

Thermochemical and Thermodynamic Parameters

Computational chemistry provides a reliable means of calculating the thermochemical and thermodynamic properties of molecules. These parameters are crucial for understanding the stability, reactivity, and feasibility of chemical reactions involving the compound. DFT calculations are routinely used to determine these values.

Enthalpy of Formation (ΔH_f): Represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Standard Entropy (S°): A measure of the randomness or disorder of the molecules. It is calculated based on vibrational, rotational, and translational contributions.

Gibbs Free Energy of Formation (ΔG_f): This is the ultimate indicator of a molecule's thermodynamic stability and the spontaneity of its formation under constant temperature and pressure.

Interactive Table: Conceptual Thermodynamic Parameters This table outlines the key thermodynamic parameters that can be computed for this compound.

| Parameter | Symbol | Description |

| Enthalpy of Formation | ΔH_f | Energy stored within the molecule's chemical bonds. |

| Standard Entropy | S° | Measure of the molecule's disorder. |

| Gibbs Free Energy | ΔG_f | Indicates the thermodynamic stability and spontaneity of formation. |

Chemical Reactivity and Reaction Mechanistic Studies

Palladium-Catalyzed Cross-Coupling Reactions

Without specific studies on 2-Bromo-4,5-difluorobenzamide, any attempt to generate the requested content would involve speculation or generalization from other compounds, which would violate the core instructions of the prompt.

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the functionalization of the benzene (B151609) ring. In the case of this compound, the regiochemical outcome of such reactions is dictated by the interplay of the directing effects of the existing substituents: the bromine atom, the two fluorine atoms, and the benzamide (B126) group.

Directing Effects of Existing Substituents on Regioselectivity

The orientation of an incoming electrophile onto the aromatic ring of this compound is determined by the electronic properties of the four substituents. These effects can be categorized as either activating or deactivating, and as ortho-, para-, or meta-directing.

Bromo and Fluoro Substituents: Halogens, such as bromine and fluorine, are generally considered deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Amide Substituent (-CONH₂): The amide group is a deactivating group and a meta-director. The carbonyl group within the amide functionality is strongly electron-withdrawing, both by induction and resonance, which deactivates the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable for substitution.

In this compound, the positions on the aromatic ring are C3, and C6. The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Directing Effect |

| -Br | C2 | -I (withdrawing) | +R (donating) | Ortho-, Para-directing |

| -F | C4 | -I (withdrawing) | +R (donating) | Ortho-, Para-directing |

| -F | C5 | -I (withdrawing) | +R (donating) | Ortho-, Para-directing |

| -CONH₂ | C1 | -I (withdrawing) | -R (withdrawing) | Meta-directing |

Considering the combined influence of these substituents, the regioselectivity of electrophilic aromatic substitution on this compound can be predicted. The powerful meta-directing effect of the amide group, coupled with the ortho-, para-directing nature of the halogens, leads to a complex interplay. However, given that the amide group is a stronger deactivating group than the halogens, its influence is likely to be dominant. Therefore, electrophilic attack is most likely to occur at the position meta to the amide group, which is C3. The ortho-, para-directing effects of the halogens would also favor substitution at C3 (ortho to the bromine at C2 and meta to the fluorine at C4) and C6 (para to the bromine at C2 and ortho to the fluorine at C5). The steric hindrance at C3, being situated between the bromo and amide groups, might favor substitution at the less hindered C6 position.

Transformations Involving the Amide Functional Group

The amide functional group in this compound is a key site for chemical transformations, influencing the compound's stability and reactivity.

Hydrolytic Stability and Transamidation Reactions

Hydrolytic Stability: Benzamides, in general, are relatively stable to hydrolysis. The stability of the amide bond in this compound is influenced by the electronic effects of the aromatic substituents. The electron-withdrawing nature of the bromo and fluoro groups can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions. However, amides typically require forcing conditions, such as prolonged heating in strong acid or base, to undergo complete hydrolysis to the corresponding carboxylic acid (2-Bromo-4,5-difluorobenzoic acid) and ammonia (B1221849).

Transamidation Reactions: Transamidation is the process of exchanging the amino group of an amide with another amine. This reaction is generally difficult due to the low reactivity of the amide bond. However, it can be achieved under certain conditions, often requiring a catalyst or activation of the amide. For this compound, a potential transamidation reaction would involve heating with a primary or secondary amine, possibly in the presence of a Lewis acid or a transition metal catalyst, to yield a new N-substituted this compound.

Reduction and Oxidation Reactions of the Amide Moiety

Reduction: The amide group of this compound can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction would convert the benzamide into the corresponding benzylamine, (2-bromo-4,5-difluorophenyl)methanamine. It is important to note that the bromo substituent may also be susceptible to reduction by LiAlH₄ under certain conditions, which could lead to a mixture of products.

Oxidation: The amide functional group itself is generally resistant to oxidation. However, the nitrogen atom of the amide can be a site for oxidative reactions under specific conditions, though such reactions are not common for simple benzamides. More typically, oxidation reactions involving aromatic amides target other parts of the molecule. For this compound, specific oxidation of the amide moiety is not a well-documented or synthetically useful transformation.

Derivatization Using Organometallic Reagents (e.g., Organolithium, Grignard Reagents)

Organometallic reagents, such as organolithiums and Grignard reagents, are powerful nucleophiles and bases that can be used to derivatize this compound. The reactivity of these reagents with the target molecule can occur at several sites.

The primary amide proton is acidic and will be readily deprotonated by strong bases like organolithium or Grignard reagents. This would form a metalated amide intermediate.

Furthermore, the bromine atom on the aromatic ring can undergo halogen-metal exchange with organolithium reagents, particularly alkyllithiums like n-butyllithium. This would generate an aryllithium species, which can then be quenched with various electrophiles to introduce new substituents at the C2 position.

Grignard reagents can be formed from the aryl bromide, although the presence of the acidic amide proton would complicate this reaction. Protection of the amide group would likely be necessary before attempting to form a Grignard reagent.

The following table summarizes the potential reactions of this compound with these organometallic reagents:

| Reagent Type | Potential Reaction Site(s) | Expected Product(s) after Quenching |

| Organolithium (RLi) | Amide N-H, Aromatic C-Br | Deprotonated amide, Aryllithium intermediate leading to 2-substituted-4,5-difluorobenzamides |

| Grignard (RMgX) | Amide N-H | Deprotonated amide |

It is crucial to control the reaction conditions, such as temperature and stoichiometry of the organometallic reagent, to achieve the desired regioselectivity and avoid unwanted side reactions.

Synthesis and Investigation of Derivatives and Analogues of 2 Bromo 4,5 Difluorobenzamide

Systematic Exploration of Isomeric and Homologous Benzamides

The substitution pattern on the aromatic ring of benzamides significantly influences their chemical reactivity and physical properties. A systematic exploration of isomers and analogues of 2-bromo-4,5-difluorobenzamide is crucial for understanding these structure-activity relationships and for the development of new synthetic methodologies.

The synthesis of isomers of this compound, such as 4-bromo-2,5-difluorobenzamide (B1372936), allows for a direct comparison of reactivity. The synthesis of 4-bromo-2,5-difluorobenzamide can be achieved from its corresponding carboxylic acid, 4-bromo-2,5-difluorobenzoic acid.

The synthesis of 4-bromo-2,5-difluorobenzoic acid can be initiated from 1,4-dibromo-2,5-difluorobenzene (B1294941). This starting material is treated with n-butyllithium in diethyl ether at low temperatures (-78°C) to facilitate a lithium-halogen exchange. The resulting organolithium intermediate is then quenched with solid carbon dioxide (dry ice) to yield the desired carboxylic acid upon acidic workup chemicalbook.comchemicalbook.com.

Once the carboxylic acid is obtained, it can be converted to the more reactive acyl chloride. A common method for this transformation is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF) prepchem.com. The resulting 4-bromo-2,5-difluorobenzoyl chloride can then be reacted with ammonia (B1221849) or an ammonia equivalent to furnish 4-bromo-2,5-difluorobenzamide. A laboratory-scale procedure involves the dropwise addition of aqueous ammonia to a solution of the benzoyl chloride in a suitable organic solvent, such as chloroform (B151607) chemicalbook.com.

A comparative analysis of the reactivity of this compound and 4-bromo-2,5-difluorobenzamide can be inferred from the electronic effects of the substituents on the aromatic ring. In this compound, the bromine atom is ortho to the amide group, while in 4-bromo-2,5-difluorobenzamide, it is in the para position. The reactivity of the C-Br bond in nucleophilic aromatic substitution (SNAr) reactions is expected to be influenced by the positions of the electron-withdrawing fluorine and amide groups.

| Compound | Position of Substituents | Expected Reactivity of C-Br Bond in SNAr |

| This compound | Br at C2, F at C4 and C5, Amide at C1 | The C-Br bond is activated by the ortho-amide group and the para-fluorine atom. |

| 4-Bromo-2,5-difluorobenzamide | Br at C4, F at C2 and C5, Amide at C1 | The C-Br bond is activated by the ortho-fluorine atoms and the para-amide group. |

The synthesis of benzamide (B126) analogues with different halogenation patterns provides a platform for fine-tuning the electronic and steric properties of the molecule. Halogenated organic compounds are valuable intermediates in synthesis, particularly in metal-catalyzed cross-coupling reactions nih.gov. The introduction of halogens can also have a profound effect on the biological activity of the resulting molecules nih.gov.

The synthetic utility of polyhalogenated benzamides is demonstrated by their use as precursors for a variety of functionalized molecules. For instance, the fluorine atoms in polyfluorinated benzamides can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups acs.org. The bromine atom, on the other hand, is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds nih.govrsc.org.

The following table summarizes some examples of halogenated benzamide analogues and their potential synthetic applications.

| Analogue | Potential Synthetic Utility |

| 2,4,5-Trifluorobenzamide | Precursor for compounds with nucleophilic substitution at the 2- and 4-positions. |

| 2-Chloro-4,5-difluorobenzamide | The C-Cl bond can be selectively activated over the C-F bonds in certain cross-coupling reactions. |

| 2-Iodo-4,5-difluorobenzamide | The C-I bond is highly reactive in a wide range of cross-coupling reactions. |

| 2,5-Dibromo-4-fluorobenzamide | Allows for sequential and site-selective cross-coupling reactions. |

Functional Group Modifications on the this compound Scaffold

The this compound scaffold offers several sites for functional group modification, including the amide moiety and the aromatic halogen and fluorine substituents. These modifications can lead to a diverse range of derivatives with unique properties.

The amide group of this compound can be transformed into other functional groups, such as hydrazones and hydroxamic acids. These derivatives are of interest due to their prevalence in biologically active compounds nih.gov.

Hydrazones: The synthesis of hydrazones typically involves a two-step process. First, this compound is converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. This reaction is analogous to the synthesis of 2,5-difluorobenzohydrazide (B1304694) from its corresponding ester researchgate.net. The resulting 2-bromo-4,5-difluorobenzohydrazide (B13669251) can then be condensed with various aldehydes or ketones to form the desired hydrazone derivatives researchgate.netnih.gov. The reaction is often carried out in a suitable solvent like ethanol (B145695) with catalytic acid nih.gov.

Hydroxamic Acids: Hydroxamic acids can be prepared from 2-bromo-4,5-difluorobenzoic acid, which in turn can be synthesized from this compound by hydrolysis. A common method for the synthesis of hydroxamic acids involves the conversion of the carboxylic acid to an activated species, such as an acyl chloride or an ester, followed by reaction with hydroxylamine (B1172632) nih.govnih.gov. For example, the carboxylic acid can be reacted with thionyl chloride to form the acyl chloride, which is then treated with hydroxylamine hydrochloride in the presence of a base researchgate.net. Alternatively, the carboxylic acid can be coupled directly with hydroxylamine using a coupling agent nih.gov.

| Derivative | General Synthetic Route |

| Hydrazone | 1. Benzamide → Benzohydrazide (with hydrazine hydrate). 2. Benzohydrazide + Aldehyde/Ketone → Hydrazone. |

| Hydroxamic Acid | 1. Benzamide → Benzoic Acid (hydrolysis). 2. Benzoic Acid + Activating Agent → Activated Acid. 3. Activated Acid + Hydroxylamine → Hydroxamic Acid. |

The bromine and fluorine atoms on the aromatic ring of this compound are key sites for further functionalization. The presence of the electron-withdrawing amide and fluorine groups activates the ring towards nucleophilic aromatic substitution (SNAr) masterorganicchemistry.com.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a halide. The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. In this compound, the fluorine atom at the 4-position is para to the bromine atom at the 2-position, and the amide group is ortho. This substitution pattern makes the C-Br bond susceptible to nucleophilic attack. The fluorine atoms can also be displaced, although typically under harsher conditions than the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations mdpi.com. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of biaryl, vinyl, and arylamine derivatives. For example, a Suzuki coupling with an arylboronic acid would yield a polyfunctionalized biphenyl (B1667301) derivative.

| Reaction Type | Reagents | Potential Product |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | 2-Alkoxy- or 2-amino-4,5-difluorobenzamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4,5-difluorobenzamide |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkenyl- or 2-aryl-4,5-difluorobenzamide |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-Aryl- or N-alkyl-2-amino-4,5-difluorobenzamide |

Design and Synthesis of Polyfunctionalized Aromatic Systems Leveraging the this compound Core

The this compound core is a versatile building block for the design and synthesis of more complex, polyfunctionalized aromatic systems. By strategically combining the reactions discussed in the previous sections, it is possible to introduce a variety of functional groups in a controlled manner.

A potential synthetic strategy could involve the sequential functionalization of the different reactive sites. For example, the bromine atom could first be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new substituent at the 2-position. Subsequently, one of the fluorine atoms could be displaced via a nucleophilic aromatic substitution reaction. Finally, the amide group could be derivatized to further increase the molecular complexity.

This stepwise approach allows for the construction of highly substituted aromatic compounds that would be difficult to access through other synthetic routes. The ability to selectively modify different positions on the this compound scaffold makes it a valuable tool for the synthesis of novel compounds with potential applications in various fields of chemistry.

Future Research Directions and Emerging Methodologies

Development of Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactions to yield specific isomers is a cornerstone of modern organic synthesis. For polyfunctionalized molecules like 2-Bromo-4,5-difluorobenzamide, achieving high chemo- and regioselectivity is crucial for efficient and sustainable manufacturing processes.

Future research will likely focus on the development of novel catalytic systems that can selectively activate specific positions on the aromatic ring. This could involve the use of transition metal catalysts with tailored ligand architectures to direct the introduction of additional functional groups with high precision. For instance, strategies for the regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes are being explored, which could be adapted for the functionalization of derivatives of this compound. nih.gov Furthermore, the use of benzamides as assembling reagents in rhodium-catalyzed regioselective and stereoselective routes to enamides highlights the potential for developing highly selective transformations involving the amide functionality.

The inherent reactivity of the carbon-bromine bond and the influence of the fluorine atoms on the aromatic ring's electronics present both challenges and opportunities for selective synthesis. Future investigations may explore enzymatic catalysis or organocatalysis to achieve transformations that are difficult to accomplish with traditional methods. The study of chemo- and regioselectivity in reactions between highly electrophilic fluorine-containing dicarbonyl compounds and amines provides a basis for understanding and controlling reactions in fluorinated systems. dntb.gov.ua

Table 1: Potential Chemo- and Regioselective Synthesis Strategies

| Strategy | Description | Potential Advantages |

| Directed Ortho-Metalation | Utilizing the amide group to direct metalation to the ortho position, followed by reaction with an electrophile. | High regioselectivity, access to a wide range of functional groups. |

| Transition Metal Catalysis | Employing catalysts (e.g., Palladium, Copper, Rhodium) with specific ligands to control cross-coupling reactions at the C-Br bond or C-H activation at other positions. | High efficiency, broad substrate scope, potential for asymmetric synthesis. |

| Enzymatic Transformations | Using enzymes to catalyze reactions with high specificity, such as selective hydrolysis or functional group modification. | Environmentally friendly, high selectivity under mild conditions. |

| Flow Chemistry | Performing reactions in continuous flow reactors to precisely control reaction parameters and enhance selectivity. | Improved safety, scalability, and reproducibility. |

Application of In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation